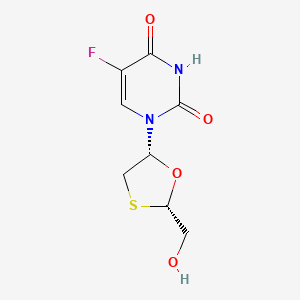
Fasudil Impurity 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fasudil Impurity 3 is a byproduct formed during the synthesis of fasudil, a selective RhoA/Rho kinase inhibitor. Fasudil is known for its vasodilatory activity, particularly in blood vessels serving the brain. This compound is one of the main impurities found in fasudil medicaments or preparations.
Vorbereitungsmethoden
The synthesis of Fasudil Impurity 3 involves several steps. One method involves the oxidation of fasudil, which is a common route for generating impurities. The reaction conditions typically include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions. Industrial production methods often involve the use of large-scale reactors and continuous monitoring to ensure the purity and yield of the desired product .
Analyse Chemischer Reaktionen
Fasudil Impurity 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fasudil can lead to the formation of various oxidized derivatives, including this compound .
Wissenschaftliche Forschungsanwendungen
Fasudil Impurity 3 has several scientific research applications, including:
Chemistry: It is used as a reference standard for the analysis and detection of impurities in fasudil preparations.
Biology: It is used in studies to understand the metabolic pathways and degradation products of fasudil.
Medicine: It is used in pharmacokinetic and toxicological studies to assess the safety and efficacy of fasudil.
Industry: It is used in quality control processes to ensure the purity and consistency of fasudil products.
Wirkmechanismus
The mechanism of action of Fasudil Impurity 3 is similar to that of fasudil. It inhibits Rho-associated protein kinases (ROCKs), which are serine/threonine kinases that are downstream effectors of the small GTPase Rho. ROCK regulates the cytoskeleton through phosphorylating a variety of targets. By inhibiting ROCK, this compound can affect various cellular processes, including actin cytoskeleton organization, cell migration, smooth muscle contraction, chemotaxis, cell adhesion, neurite outgrowth, autophagy, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Fasudil Impurity 3 can be compared with other similar compounds, such as:
Hydroxyfasudil: Another impurity formed during the synthesis of fasudil, known for its higher Rho kinase inhibitory activity.
Fasudil Analogues: Various analogues of fasudil have been synthesized and studied for their inhibitory effects on Rho kinase and their potential therapeutic applications.
This compound is unique in its specific formation pathway and its role as a reference standard in quality control processes .
Eigenschaften
CAS-Nummer |
166895-80-3 |
|---|---|
Molekularformel |
C14H17N3O2S . HCl |
Molekulargewicht |
291.37 36.46 |
Aussehen |
White powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Isoquinoline, 8-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)




